2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile
Description
2-Methyl-3-oxo-3-(pyridin-4-yl)propanenitrile (CAS: 1431699-56-7) is a nitrile-containing organic compound featuring a pyridin-4-yl substituent at the β-carbonyl position and a methyl group at the α-carbon (Figure 1). This molecule is commercially available through suppliers like American Elements and CymitQuimica, where it is marketed as a versatile building block for pharmaceutical and agrochemical research . It can be synthesized in high purity grades (up to 99.999%), making it suitable for applications requiring stringent quality control, such as drug development . The compound’s reactivity stems from its ketone and nitrile functional groups, enabling participation in cyclization, amidation, and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-methyl-3-oxo-3-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAQWBRWLUKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between 2-methyl-3-oxo-3-(pyridin-4-yl)propanenitrile and its analogs:
Physicochemical Properties
- Solubility : The pyridin-4-yl group contributes to moderate water solubility, whereas the thiophene and trifluoromethylphenyl analogs exhibit higher hydrophobicity .
- Thermal Stability: Methyl-substituted derivatives (e.g., this compound) may demonstrate improved thermal stability compared to non-methylated analogs due to reduced conformational flexibility .
Biological Activity
2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile, also known by its IUPAC name, is a compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.
The chemical formula of this compound is , with a molecular weight of 160.18 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈N₂O |
| Molecular Weight | 160.18 g/mol |
| MDL Number | MFCD11208746 |
| PubChem CID | 43157227 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an inhibitor of protein kinases, specifically Janus Kinase 3 (JAK3). This inhibition is crucial in therapeutic applications for several autoimmune diseases and cancers.
The compound acts primarily by inhibiting JAK3, which plays a pivotal role in the signaling pathways of various cytokines involved in immune responses. This inhibition can lead to immunosuppressive effects beneficial for conditions such as:
- Organ transplant rejection
- Autoimmune diseases (e.g., lupus, rheumatoid arthritis)
- Certain cancers
Study on Cytotoxicity and Efficacy
A study published in PMC evaluated the cytotoxic effects of related pyridine derivatives, demonstrating that modifications to the pyridine structure significantly influenced biological activity. For instance, it was found that introducing a trifluoromethyl group improved selectivity while reducing cytotoxicity against HepG2 cells, indicating a potential pathway for optimizing drug design involving similar structures .
Structure–Activity Relationship (SAR)
Research has established a structure–activity relationship for compounds related to this compound. The introduction of different substituents on the pyridine ring alters potency and selectivity against various biological targets. For example, derivatives with specific substitutions exhibited enhanced antitumor activity and reduced side effects, suggesting that careful modification can lead to more effective therapeutic agents .
Table 1: Biological Activity Summary
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| JAK3 Inhibition | Immunosuppressive effects | |
| Cytotoxicity against HepG2 | TC₅₀ = 575 nM | |
| Antitumor Activity | IC₅₀ values ranging from 7.0 to >50 µM |
Safety and Toxicity
Safety assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . However, standard safety precautions should be adhered to when handling the compound due to potential irritant properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-3-oxo-3-(pyridin-4-yl)propanenitrile?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 3-oxo-propanenitriles are synthesized by reacting cyanoacetamide intermediates with pyridine derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) . The pyridine ring is introduced via coupling reactions, and the methyl group is incorporated through alkylation or substitution steps. Reaction optimization often involves temperature control and stoichiometric adjustments to minimize side products .
Q. How is the compound characterized structurally?
- X-ray crystallography is the gold standard for confirming molecular geometry. For related nitrile derivatives, SHELX software is widely used for structure refinement, leveraging high-resolution data to resolve bond lengths and angles . Spectroscopic methods include:
- NMR : H and C NMR identify the pyridinyl proton environment (δ ~8.5 ppm for aromatic protons) and nitrile carbon signals (δ ~115 ppm).
- FT-IR : Peaks at ~2250 cm confirm the nitrile group, while carbonyl stretches (C=O) appear at ~1700 cm .
Q. What safety precautions are critical when handling this compound?
- The compound may cause skin/eye irritation and respiratory distress. Key precautions include:
- Use of PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- First Aid : Flush eyes/skin with water for 15 minutes upon exposure.
Q. What functional groups dictate its reactivity?
- The nitrile group (-C≡N) participates in nucleophilic additions (e.g., with amines or thiols).
- The keto group (C=O) enables condensation reactions (e.g., forming hydrazones or Schiff bases).
- The pyridinyl ring acts as a coordinating ligand for metal complexes, influencing catalytic or photophysical properties .
Advanced Research Questions
Q. How can experimental design address contradictions in spectroscopic vs. crystallographic data?
- Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To resolve this:
- Perform variable-temperature NMR to detect equilibrium shifts.
- Use DFT calculations to model energetically favorable conformers and compare with experimental bond lengths from X-ray data .
Q. What challenges arise in synthesizing enantiopure derivatives?
- Racemization during synthesis is common due to the acidic α-proton adjacent to the carbonyl group. Mitigation strategies include:
- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to direct stereochemistry.
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for enantioselective alkylation .
Q. How does the compound behave in metal coordination chemistry?
- The pyridinyl nitrogen and keto oxygen act as bidentate ligands , forming stable complexes with transition metals (e.g., Cu, Ni).
- Applications:
- Catalysis : Copper complexes catalyze C–N coupling reactions.
- Photoluminescence : Zinc complexes exhibit tunable emission for OLEDs.
Q. What computational methods are suitable for predicting its physicochemical properties?
- Quantum mechanical calculations (e.g., Gaussian, ORCA):
- Predict pKa (~5.04) and solubility using COSMO-RS solvation models.
- Simulate UV-Vis spectra via TD-DFT to guide photochemical studies.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points?
- Variations may stem from impurities or polymorphic forms. Recommended steps:
Recrystallization : Purify using gradient solvents (e.g., ethanol/water).
DSC/TGA : Determine melting points and thermal stability under inert atmospheres.
PXRD : Identify crystalline vs. amorphous phases .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR (CDCl) | δ 8.70 (d, 2H, Py-H), 4.10 (s, 1H, CH), 2.40 (s, 3H, CH) | |
| FT-IR | 2250 cm (C≡N), 1705 cm (C=O) |
Table 2: Safety and Handling Protocols
| Hazard | Precaution | Reference |
|---|---|---|
| Skin irritation | Wash with soap/water; avoid direct contact | |
| Thermal hazard | Store at 2–8°C in inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
